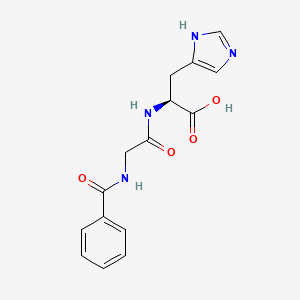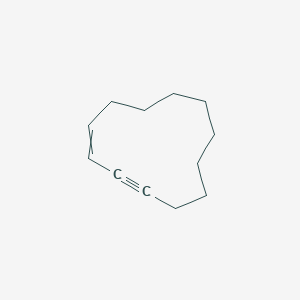
1-(Dodecylsulfanyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dodecylsulfanyl)-4-nitrobenzene is an organic compound characterized by a dodecylsulfanyl group attached to a benzene ring with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dodecylsulfanyl)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(dodecylsulfanyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Dodecylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dodecylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as halides or amines, and solvents like dimethylformamide or acetonitrile.
Major Products:
Reduction: 1-(Dodecylsulfanyl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dodecylsulfanyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-(Dodecylsulfanyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dodecylsulfanyl group can interact with hydrophobic environments, such as lipid bilayers. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications.
Comparison with Similar Compounds
1-(Dodecylsulfanyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitrododecylbenzene: Similar structure but with the dodecyl group directly attached to the benzene ring, altering its amphiphilic properties.
Uniqueness: 1-(Dodecylsulfanyl)-4-nitrobenzene is unique due to the presence of both the dodecylsulfanyl and nitro groups, which confer distinct chemical reactivity and amphiphilic characteristics. This combination makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
73520-87-3 |
|---|---|
Molecular Formula |
C18H29NO2S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-dodecylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C18H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3 |
InChI Key |
NWWXELGIFUKJQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
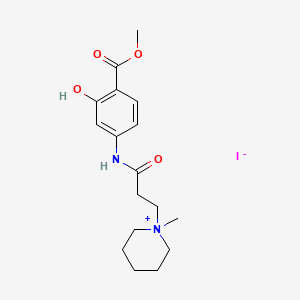
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
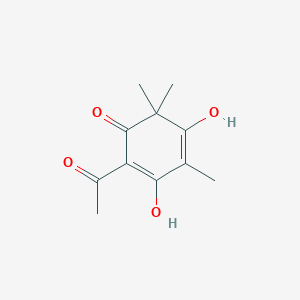

![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
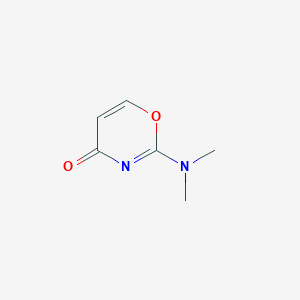
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
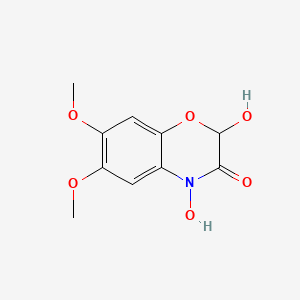
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)

